molecular formula C17H19N3OS B5509220 4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine

4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine

Cat. No. B5509220
M. Wt: 313.4 g/mol
InChI Key: WTJDOQBGZPUOQE-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as 4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine, play a significant role in medicinal chemistry and organic synthesis due to their diverse biological activities and potential applications in drug development. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the condensation reactions of various precursors, including amidines, ketones, and aldehydes. For instance, the synthesis of 5-methyl-4-thiopyrimidine derivatives starts from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, highlighting the versatility of pyrimidine scaffolds in accommodating various functional groups and modifications (Stolarczyk et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using techniques like X-ray diffraction, NMR, IR, and mass spectroscopies. These methods provide insights into the conformation, substituent effects, and crystal packing of the compounds. For example, the structural analysis of novel thiopyrimidine derivatives reveals their conformational preferences and intermolecular interactions, which are crucial for understanding their biological activities (Gad-Elkareem et al., 2011).

properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-13-11-15(14-7-3-2-4-8-14)19-17(18-13)22-12-16(21)20-9-5-6-10-20/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDOQBGZPUOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone

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